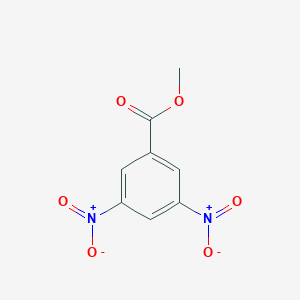

Methyl 3,5-dinitrobenzoate

Vue d'ensemble

Description

Vesmody U300E est un modificateur de rhéologie à base d'uréthane non ionique, qui est un agent épaississant approprié pour tout système de peinture à base d'eau. Il est particulièrement efficace dans les revêtements architecturaux, les revêtements industriels, les revêtements du bois et les encres à base d'eau . Vesmody U300E est connu pour ses très faibles composés organiques volatils (COV), sa très faible odeur et l'absence d'alkyphénol éthoxylé (APEO), de composés d'étain et de tout solvant organique .

Méthodes De Préparation

Vesmody U300E est préparé en utilisant la technologie Unicap spécifique développée par Wanhua Chemical . Le produit est fourni sous forme de liquide coulable et pompable, ce qui le rend facile à utiliser et à ajouter directement aux formulations . La quantité exacte requise dans chaque formulation doit être déterminée par des essais préliminaires, les quantités d'addition typiques étant comprises entre 0,1 et 3,0 % en poids de la formulation .

Analyse Des Réactions Chimiques

Hydrolysis and Meisenheimer Complex Formation

MDNB undergoes competitive nucleophilic attacks in alkaline conditions, leading to two distinct pathways:

The formation of Meisenheimer complexes occurs via hydroxide ion attack at the electron-deficient aromatic ring (C-4 position), facilitated by the strong electron-withdrawing effects of the nitro groups. These complexes exhibit intense red coloration due to charge-transfer transitions .

Kinetics of Competing Pathways

Kinetic studies reveal solvent-dependent competition between hydrolysis and aromatic substitution:

Key Parameters

-

Rate of aromatic substitution : Increases with DMSO content ( in 80% DMSO)

-

Rate of hydrolysis : Maximized in 40% DMSO ()

The reaction mechanism involves:

-

Rapid pre-equilibrium formation of the σ-complex

-

Slow hydrolysis to the final benzoate product

Analytical Chemistry: Creatinine Assay

MDNB reacts with creatinine under alkaline conditions, forming a colored adduct for quantification:

| Parameter | Value |

|---|---|

| Linear range | 0–20 mg/dL |

| Coefficient of variation | 1.5–2.1% (intra-day) |

| Interference resistance | 50% lower than picrate methods |

Reaction Scheme

\text{Creatinine}+\text{MDNB}\xrightarrow{\text{OH}^-}\text{Colored complex}\(\lambda_{\text{max}}=500\\text{nm})

This method offers improved reagent stability and precision compared to traditional picrate-based assays .

Stability and Degradation

MDNB degrades under prolonged basic conditions via:

-

Primary pathway : Hydrolysis to 3,5-dinitrobenzoic acid

-

Secondary pathway : Nitro group reduction (in reductive environments)

Degradation Kinetics

Applications De Recherche Scientifique

Pharmaceutical Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of methyl 3,5-dinitrobenzoate (MDNB). A notable study conducted by Duarte et al. (2024) investigated the efficacy of MDNB in both its free form and as a nanoemulsion against Candida albicans. The results indicated that both forms exhibited significant antifungal activity, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM. The nanoemulsion demonstrated a droplet size of approximately 181 nm, enhancing the compound's bioavailability and effectiveness against fungal strains .

Mechanism of Action

The antifungal mechanism of MDNB appears to be multi-targeted, affecting various cellular processes within the fungi. Molecular modeling studies suggest that MDNB interacts with key fungal enzymes, disrupting their function and leading to cell death . This makes it a promising candidate for further development in antifungal therapies.

Analytical Chemistry Applications

Creatinine Assay

This compound has been utilized in analytical chemistry for the assay of creatinine in serum samples. A study published in Clinical Chemistry demonstrated that using this compound improved the recovery rates of creatinine compared to traditional methods. The method showed greater specificity and reduced interference from other substances commonly found in serum samples . This application underscores the compound's utility in clinical diagnostics.

Material Science

Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of various functional materials. Its derivatives have been studied for their potential use in creating polymers with enhanced properties. For instance, compounds derived from this compound have shown promise in applications ranging from coatings to drug delivery systems due to their chemical stability and reactivity .

Summary Table of Applications

Case Studies and Research Findings

- Duarte et al. (2024) : Explored the antifungal activity of MDNB against Candida albicans, demonstrating its potential as an antifungal agent through both free and nanoemulsion forms.

- Clinical Chemistry Study : Evaluated the use of this compound for creatinine assays, showing improved analytical performance over traditional methods.

Mécanisme D'action

Vesmody U300E exerts its effects through its unique molecular structure, which allows it to modify the rheological properties of formulations. The compound interacts with other components in the formulation to create a Newtonian rheology profile, resulting in excellent flow and leveling . The molecular targets and pathways involved include the interaction with water and other solvents, leading to the formation of stable, high-viscosity solutions .

Comparaison Avec Des Composés Similaires

Vesmody U300E est unique par rapport à d'autres composés similaires en raison de ses très faibles COV, de sa très faible odeur et de l'absence de produits chimiques nocifs tels que l'APEO et les composés d'étain . Des composés similaires comprennent :

Uréthanes éthoxylées modifiées hydrophobes (HEUR) : Ces composés fonctionnent également comme modificateurs de rhéologie mais peuvent ne pas avoir les mêmes propriétés à faibles COV et à faible odeur que Vesmody U300E.

Epaississants à base de polyuréthane : Ces derniers sont couramment utilisés dans les revêtements et les adhésifs mais peuvent contenir des niveaux plus élevés de COV et d'autres produits chimiques nocifs.

Activité Biologique

Methyl 3,5-dinitrobenzoate (MDNB) is a compound that has garnered attention for its biological activities, particularly its antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of MDNB's biological activity, mechanisms of action, and potential applications.

- IUPAC Name: this compound

- Molecular Formula: C8H6N2O6

- Molecular Weight: 226.144 g/mol

- CAS Number: 2702-58-1

Antifungal Activity

Recent research has highlighted the antifungal activity of MDNB against various strains of Candida, particularly Candida albicans. The following table summarizes the minimum inhibitory concentrations (MICs) observed in studies:

| Compound | Strain | MIC (µg/mL) | MIC (mM) |

|---|---|---|---|

| This compound | Candida albicans | 0.27 - 1.10 | 0.0011 - 0.0048 |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | 0.52 |

| Propyl 3,5-dinitrobenzoate | Candida krusei | 100 | 0.416 |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | 2.08 |

The studies indicate that MDNB and its derivatives exhibit a multi-target antifungal mechanism of action, affecting various cellular processes including the synthesis of ergosterol, a crucial component of fungal cell membranes .

The antifungal activity of MDNB has been attributed to several mechanisms:

- Membrane Disruption: MDNB interacts with the fungal cell membrane, leading to increased permeability and ultimately cell death.

- Ergosterol Synthesis Inhibition: The compound interferes with the biosynthesis of ergosterol, essential for maintaining cell membrane integrity in fungi.

- Molecular Docking Studies: Computational modeling suggests that MDNB binds to multiple targets within the fungal cell, which may contribute to its effectiveness against resistant strains .

Case Studies and Research Findings

A notable study conducted by Duarte et al. evaluated both free MDNB and its nanoemulsion form (MDNB-NE). The results showed that:

- Nanoemulsion Formulation: MDNB-NE demonstrated enhanced antifungal activity compared to free MDNB due to improved solubility and bioavailability.

- Droplet Size: The nanoemulsion had a droplet size of approximately 181.16 nm , which is optimal for cellular uptake.

- MIC Range: The MIC values ranged from 0.27 to 1.10 mM , indicating potent antifungal properties against all tested strains .

Toxicity and Safety

While MDNB shows promising antifungal activity, it is essential to consider its toxicity profile:

Propriétés

IUPAC Name |

methyl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGCCFLNFPIIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871874 | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2702-58-1 | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2702-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-DINITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB421R8G90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.